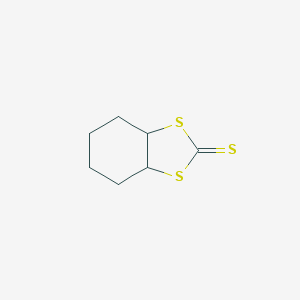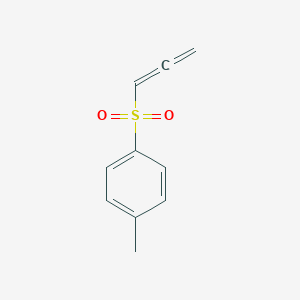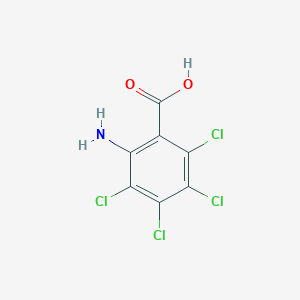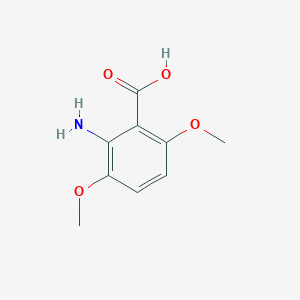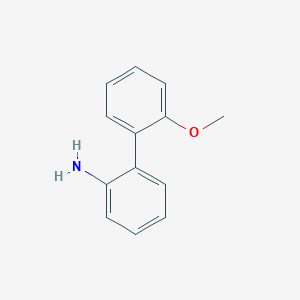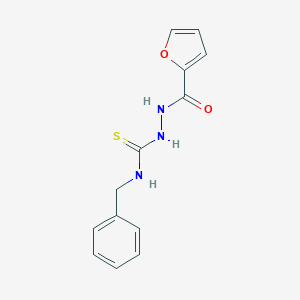
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide, also known as Furfurylthiosemicarbazide (FFTSC), is a compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in fields such as medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of FFTSC is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. Studies have shown that FFTSC can inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. FFTSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
FFTSC has been shown to have a number of biochemical and physiological effects. Studies have shown that FFTSC can reduce inflammation by inhibiting the activity of cyclooxygenase-2. It has also been shown to have anti-microbial properties, as it can inhibit the growth of various bacteria and fungi. In addition, FFTSC has been shown to have anti-tumor properties, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FFTSC in lab experiments is that it is relatively easy to synthesize and purify. In addition, FFTSC has been shown to have a number of potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using FFTSC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on FFTSC. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its effects in different experimental settings. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, research could be conducted to develop more efficient synthesis methods for FFTSC, which would make it more accessible for use in various scientific research applications.
Synthesemethoden
FFTSC can be synthesized through a multi-step process that involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with benzyl chloride. The final product is obtained through the reaction of this intermediate with 2-furancarboxylic acid. This synthesis method has been optimized to yield high purity FFTSC with good yields.
Wissenschaftliche Forschungsanwendungen
FFTSC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that FFTSC has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. In addition, FFTSC has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Eigenschaften
CAS-Nummer |
63224-31-7 |
|---|---|
Produktname |
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide |
Molekularformel |
C13H13N3O2S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
1-benzyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19) |
InChI-Schlüssel |
ZNESDGIEXZIHAU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S |
SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Andere CAS-Nummern |
63224-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)
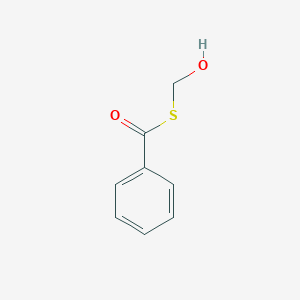
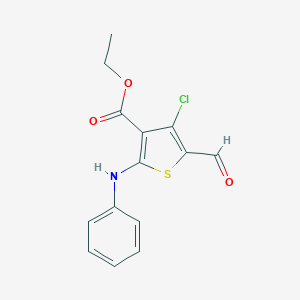
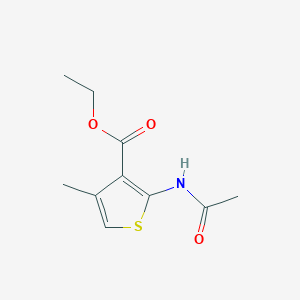
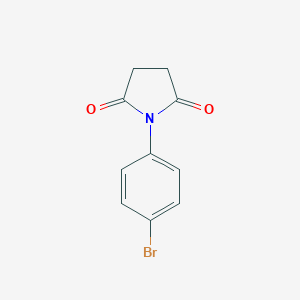
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
